molecular formula C20H19N3O2S B2601144 N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide CAS No. 1206991-11-8

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2601144
CAS No.: 1206991-11-8
M. Wt: 365.45
InChI Key: NDJSYKAJHQQEDL-UHFFFAOYSA-N
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Description

Product Overview N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide is a synthetic organic compound with the CAS Registry Number 1206991-11-8 . It has a molecular formula of C 20 H 19 N 3 O 2 S and a molecular weight of 365.5 g/mol . This compound features a hybrid structure incorporating both thiophene-3-carboxamide and phenethylurea pharmacophores, making it a molecule of significant interest in medicinal chemistry and oncology research. Research Applications and Potential While the specific biological profile of this compound is an area of active investigation, its molecular architecture provides strong clues to its research value. The compound is built around a thiophene carboxamide scaffold , a structure recognized for its versatile pharmacological properties and potential as an anticancer agent . Recent studies on novel compounds featuring this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . Furthermore, the ureido-phenyl moiety in its structure is a common feature in small molecules designed for structure-based optimization programs, particularly in the development of protein inhibitors . Researchers may find this compound valuable for exploring new chemical entities that target specific biological pathways, such as those involving transcription factors or apoptosis regulators . Usage Note This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoylamino)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(16-11-13-26-14-16)22-17-8-4-5-9-18(17)23-20(25)21-12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSYKAJHQQEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenylthiophene-3-carboxamide with phenethyl isocyanate in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxamide derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide and related compounds:

Table 1: Structural and Functional Comparison of Thiophene-3-Carboxamide Derivatives

Compound Name Key Substituents Molecular Formula (if available) Biological Activity Synthesis Conditions Reference ID
This compound Phenethylureido-phenyl, thiophene-3-carboxamide Not explicitly provided Not reported (inferred antimicrobial) Likely involves aromatic amine condensation -
5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide 4-Methoxyphenyl, cyano, arylacetamido C21H17ClN4O3S Anticancer (hepatocellular screening) Ethylene glycol, aromatic amines, 0.001 mol scale
4-Amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide 4-Chlorophenyl, phenylamino Not provided Not reported Dioxane solvent, 5 mmol scale
2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide 4-Methylphenylimino, 2-chlorophenyl Not provided Analgesic, anti-inflammatory Not detailed
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido, cyclopenta-thiophene C17H18N2O3S Antifungal, antibacterial Condensation with phenyl isothiocyanate
N-(3-Methylphenyl)-2-[(4-methoxyphenyl)methylene]amino-thiophene-3-carboxamide 4-Methoxyphenyl, methyleneamino Not provided Antibacterial, antifungal Reflux in 1,4-dioxane

Key Observations:

Substituent Impact on Activity: Chloro and Methoxy Groups: Chlorophenyl (e.g., 4-chlorophenyl in ) and methoxyphenyl (e.g., in ) substituents improve lipophilicity and target binding, correlating with anticancer or antimicrobial activities.

Synthetic Routes :

  • Most derivatives are synthesized via condensation of thiophene precursors with amines or isothiocyanates under reflux (e.g., dioxane at 60–70°C ). The target compound likely follows a similar pathway but with phenethylurea incorporation.

Biological Performance :

  • Compounds with methyl/methoxy substituents (e.g., ) show stronger antimicrobial activity than unsubstituted analogs, suggesting electron-donating groups enhance efficacy.
  • Cyclopenta-thiophene derivatives (e.g., ) exhibit broader antifungal spectra due to increased ring strain and conformational rigidity.

Biological Activity

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group and a phenethylureido moiety. The synthesis typically involves the coupling of thiophene derivatives with phenethyl isocyanate, followed by purification processes such as recrystallization or chromatography.

1. Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties by targeting antiapoptotic Bcl-2 family proteins. These proteins, including Bcl-xL and Mcl-1, are often overexpressed in tumor cells, contributing to resistance against chemotherapy.

A study demonstrated that derivatives of this compound showed micromolar binding affinities to Mcl-1 (Ki = 3 μM), indicating potential as effective inhibitors of this protein. The optimized compounds exhibited sub-micromolar affinities (Ki = 0.3-0.4 μM) and demonstrated cytotoxic effects on tumor cells with IC50 values less than 10 μM .

2. Antifungal Activity

The compound has also been evaluated for its antifungal properties against various pathogens. Inhibitory assays showed that certain positional isomers of thiophene derivatives exhibited comparable fungicidal activity against Botrytis cinerea, a common plant pathogen. The study found that the 2-substituted-3-thienyl and 4-substituted-3-thienyl groups acted as bioisosteres to the phenyl group, maintaining similar levels of activity .

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Antiapoptotic Proteins : By binding to the BH3-binding groove on Bcl-xL, these compounds can induce apoptosis in cancer cells.
  • Fungicidal Action : The compound disrupts fungal metabolic pathways, particularly those involving succinate dehydrogenase, leading to cell death in fungi.

Data Tables

Biological ActivityTargetBinding Affinity (Ki)IC50 (μM)
AnticancerMcl-10.3 - 0.4<10
AntifungalB. cinereaNot specifiedNot specified

Case Study 1: Anticancer Efficacy

A series of experiments conducted on HL-60 leukemia cells demonstrated that derivatives of this compound could induce significant apoptosis through mitochondrial pathways. These findings suggest that further optimization could lead to potent anticancer agents targeting resistant tumors .

Case Study 2: Antifungal Activity

In another study, the fungicidal efficacy against B. cinerea was assessed using various thiophene derivatives. The results indicated that specific isomers maintained high levels of activity similar to traditional phenyl compounds, confirming their potential as effective antifungal agents .

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